molecular formula C16H14ClN3O3 B2972204 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171783-69-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2972204
CAS RN: 1171783-69-9
M. Wt: 331.76
InChI Key: LSHCRJGUCXVTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is also known as SU5416 and has been found to have significant potential in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of SU5416 involves the inhibition of vascular endothelial growth factor receptor (VEGFR). This receptor plays a crucial role in the formation of new blood vessels, and by inhibiting its activity, SU5416 can prevent the growth and spread of tumors. SU5416 has also been found to inhibit the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-Kit).
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, SU5416 has been found to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of smooth muscle cells, which is important in the development of atherosclerosis. SU5416 has also been found to inhibit the release of histamine from mast cells, which is important in the development of allergies.

Advantages and Limitations for Lab Experiments

One advantage of using SU5416 in lab experiments is its specificity for VEGFR and other receptor tyrosine kinases. This allows researchers to study the effects of inhibiting these receptors without affecting other cellular processes. However, one limitation of using SU5416 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on SU5416. One area of interest is the development of more potent and selective VEGFR inhibitors. Another area of interest is the combination of SU5416 with other anti-cancer agents to enhance its efficacy. Additionally, there is potential for the use of SU5416 in the treatment of other diseases, such as atherosclerosis and allergies. Overall, the continued research on SU5416 and its derivatives has the potential to lead to significant advances in the treatment of various diseases.

Synthesis Methods

The synthesis of SU5416 involves the reaction of 5-chloro-2-methoxyaniline with 2-oxoindoline-5-carboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative by reaction with phosgene and ammonia. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

SU5416 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. SU5416 has also been shown to inhibit the formation of new blood vessels, which is an important process in the growth and spread of tumors. In addition to cancer, SU5416 has also been studied for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-23-14-5-2-10(17)8-13(14)20-16(22)18-11-3-4-12-9(6-11)7-15(21)19-12/h2-6,8H,7H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHCRJGUCXVTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

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